2,3-Bis(trifluoromethyl)-1,8-naphthyridine

Description

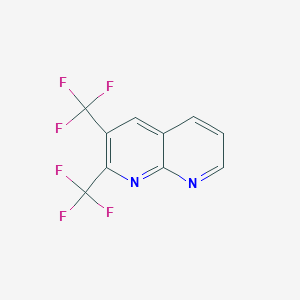

Structure

2D Structure

Properties

IUPAC Name |

2,3-bis(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F6N2/c11-9(12,13)6-4-5-2-1-3-17-8(5)18-7(6)10(14,15)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHLMXOENZGXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268417 | |

| Record name | 2,3-Bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-87-1 | |

| Record name | 2,3-Bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedlander Reaction Using Ionic Liquids as Catalysts and Solvents

One of the most effective and environmentally friendly methods for synthesizing 1,8-naphthyridine derivatives, including trifluoromethyl-substituted analogs, is the Friedlander reaction catalyzed by basic ionic liquids (ILs). This method has been optimized for high yields and catalyst recyclability.

- Reaction Overview : The Friedlander reaction involves the condensation of 2-amino-3-pyridinecarboxaldehyde with α-methylene carbonyl compounds under basic conditions to form 1,8-naphthyridines.

- Catalyst and Solvent : The ionic liquid 1-butyl-2,3-dimethylimidazolium imidazolate ([Bmmim][Im]) acts both as a solvent and catalyst, providing a green chemistry approach.

- Reaction Conditions :

- Molar ratio: α-methylene carbonyl compound to 2-amino-3-pyridinecarboxaldehyde = 1:0.6

- Temperature: 80 °C

- Time: 24 hours

- IL volume: 5 mL

- Yields : Up to 90% yield of the desired 1,8-naphthyridine derivatives was achieved.

- Catalyst Reusability : The ionic liquid catalyst could be reused at least four times without significant loss of activity.

- Mechanism : The reaction proceeds via carbanion formation under alkaline conditions, condensation with an aldehyde, and cyclization to form the naphthyridine ring system.

| Parameter | Details |

|---|---|

| Catalyst | [Bmmim][Im] ionic liquid |

| Temperature | 80 °C |

| Reaction time | 24 hours |

| Molar ratio (substrates) | 1:0.6 (α-methylene carbonyl: aldehyde) |

| Yield | Up to 90% |

| Catalyst recyclability | Up to 4 cycles |

This method is notable for its environmental benefits, avoiding hazardous acids or bases and enabling catalyst reuse, which is advantageous for potential industrial applications.

Cyclization of 2,6-Diaminopyridine with Hexafluoropentane-2,4-dione

A direct approach to trifluoromethyl-substituted 1,8-naphthyridines involves cyclization reactions starting from 2,6-diaminopyridine and fluorinated diketones.

- Starting Materials :

- 2,6-Diaminopyridine (commercially available)

- 1,1,1,5,5,5-Hexafluoropentane-2,4-dione

- Reaction Conditions : Acid-promoted cyclization is employed to form 2-amino-5,7-dis(trifluoromethyl)-1,8-naphthyridine derivatives.

- Subsequent Functionalization : The amino group on the naphthyridine core can be further reacted with methyl bromopyruvate under reflux in acetone to yield imidazo-fused derivatives, followed by hydrolysis and amide coupling.

- Yields and Applications : This method provides access to highly fluorinated naphthyridine derivatives with potential antiviral activity.

This synthetic route is valuable for constructing trifluoromethylated naphthyridine frameworks with further functionalization options.

Combes Reaction for 2-Amino-5,7-disubstituted-1,8-naphthyridines

The Combes reaction provides a classical method to prepare substituted 1,8-naphthyridines via condensation of 2,6-diaminopyridine with 1,3-diketones.

- Reaction Conditions : Typically conducted in the presence of polyphosphoric acid (PPA) as a catalyst.

- Substrate Scope : The use of 1,3-diketones bearing trifluoromethyl groups allows incorporation of these electron-withdrawing groups into the naphthyridine ring.

- Advantages : This method is well-established and provides access to variously substituted naphthyridines.

| Parameter | Details |

|---|---|

| Catalyst | Polyphosphoric acid (PPA) |

| Substrates | 2,6-Diaminopyridine + 1,3-diketones |

| Temperature | Elevated (varies by substrate) |

| Product Types | 2-amino-5,7-disubstituted-1,8-naphthyridines |

This approach is useful for synthesizing a broad range of substituted naphthyridines including trifluoromethyl derivatives.

Other Synthetic Routes and Green Chemistry Approaches

Additional methods reported for 1,8-naphthyridine synthesis, potentially adaptable for trifluoromethyl derivatives, include:

- Gould-Jacobs Reaction : Thermal cyclization of diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate intermediates.

- Knorr and Conard-Limpach Reactions : Routes to 1,8-naphthyridinones that could be modified for trifluoromethyl substitution.

- Povarov Reaction : Multi-component cyclization involving 2-aminopyridines, aldehydes, and activated olefins catalyzed by Lewis acids.

- Catalyst-Free Microwave-Assisted Syntheses : One-pot reactions using glutaraldehyde, malononitrile, and β-ketoamides under microwave irradiation in ethanol, offering rapid and high-yielding synthesis without metal catalysts.

- Green Solvent Systems : Use of glycerol or aqueous media to promote Knoevenagel condensation and Friedlander reactions under mild conditions.

These methods emphasize sustainability, mild conditions, and operational simplicity, suitable for scale-up and environmentally conscious synthesis.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Substrates | Catalysts/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Friedlander Reaction with ILs | 2-amino-3-pyridinecarboxaldehyde + α-methylene carbonyl compounds | [Bmmim][Im] ionic liquid, 80 °C, 24 h | Up to 90% | Green, recyclable catalyst, solvent-free |

| Acid-Promoted Cyclization | 2,6-Diaminopyridine + hexafluoropentane-2,4-dione | Acid catalyst | Moderate to High | Direct trifluoromethyl introduction |

| Combes Reaction | 2,6-Diaminopyridine + 1,3-diketones | Polyphosphoric acid | Moderate | Classical method, versatile substitutions |

| Microwave-Assisted One-Pot | Glutaraldehyde + malononitrile + β-ketoamides | Catalyst-free, ethanol, microwave | High | Rapid, green synthesis |

| Povarov Reaction | 2-Aminopyridine + aldehydes + activated olefins | Lewis acid (InCl3) | Moderate to High | Multi-component, complex heterocycles |

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a valuable scaffold for drug development. It has shown potential in various therapeutic areas:

- Antimicrobial Activity : 2,3-Bis(trifluoromethyl)-1,8-naphthyridine derivatives have demonstrated enhanced antibacterial properties when combined with fluoroquinolone antibiotics against multi-resistant bacterial strains. This synergistic effect suggests its potential as a lead compound in developing new antibiotics .

- Anticancer Properties : Research indicates that derivatives of 1,8-naphthyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that these compounds can sensitize cancer cells to existing chemotherapeutics like cisplatin .

- Neurological Disorders : The compound has been explored for its effects on neurological conditions such as Alzheimer's disease and multiple sclerosis due to its anti-inflammatory properties .

Biochemical Studies

The compound serves as a crucial tool in biochemical research:

- Fluorinated Probes : Its fluorinated structure enhances lipophilicity and electron-withdrawing properties, making it suitable for developing imaging agents and probes in biological studies.

- Enzyme Inhibition : Studies have indicated that this compound can inhibit key enzymes involved in bacterial DNA replication, such as topoisomerases. This mechanism underpins its antibacterial action and provides insights into its potential as a therapeutic agent .

Materials Science

In industry, this compound is utilized for:

- Advanced Materials Production : It is used in synthesizing polymers and coatings with enhanced chemical resistance and thermal stability due to the robustness imparted by the trifluoromethyl groups.

Case Studies

Mechanism of Action

The mechanism by which 2,3-Bis(trifluoromethyl)-1,8-naphthyridine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The position and number of CF₃ groups significantly influence the properties of 1,8-naphthyridine derivatives:

- Steric Effects : Proximal CF₃ groups (2,3 vs. 2,4) may reduce rotational freedom, affecting molecular recognition .

Physical and Chemical Properties

- Solubility : CF₃ groups reduce aqueous solubility but improve lipid bilayer penetration. Carboxylic acid derivatives (e.g., 2,4-bis(CF₃)-imidazo-naphthyridine-8-carboxylic acid) show moderate solubility in polar solvents .

- Thermal Stability: Polymorphism observed in 2-dimethylamino-5,7-bis(trifluoromethyl)-1,8-naphthyridine, with reversible single-crystal transformations under thermal stress .

Data Tables

Table 1: Molecular Properties of Selected Derivatives

Biological Activity

2,3-Bis(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Chemical Structure and Properties

The compound features a naphthyridine core with two trifluoromethyl groups at the 2 and 3 positions. This substitution pattern is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit considerable antimicrobial properties. A study on various naphthyridine compounds demonstrated that those with trifluoromethyl substitutions showed enhanced activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | |

| This compound | Antifungal | Candida albicans |

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. One notable study reported that this compound exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves induction of apoptosis and cell cycle arrest through modulation of key signaling pathways related to cell survival and proliferation.

Key Findings:

- IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM against different cancer cell lines.

- Mechanism : Induces apoptosis via caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

| MDA-MB-231 (Breast Cancer) | 18 | Caspase activation |

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of naphthyridine derivatives. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This effect is mediated through the suppression of reactive oxygen species (ROS) generation and modulation of NF-κB signaling pathways .

Summary of Anti-inflammatory Activity:

- Cytokine Inhibition : Significant reduction in TNF-α and IL-6 levels.

- Cell Model : Studies conducted using BV2 microglial cells.

Case Studies

- Antimicrobial Study : A comprehensive evaluation of various naphthyridine derivatives, including this compound, revealed a strong correlation between trifluoromethyl substitution and increased antimicrobial potency against Gram-positive bacteria .

- Cancer Research : A study focused on the cytotoxic effects of this compound on lung cancer cells demonstrated that treatment led to significant apoptosis rates compared to control groups. The study utilized flow cytometry to quantify apoptotic cells post-treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,3-Bis(trifluoromethyl)-1,8-naphthyridine derivatives?

- Answer : The Friedlander reaction using ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) is a high-yield method (80–92%) for constructing the 1,8-naphthyridine scaffold . Microwave-assisted synthesis is another efficient approach, reducing reaction times (15–30 minutes) and improving regioselectivity for derivatives like thieno[2,3-b]benzo[1,8]naphthyridines . Substituents at positions 2 and 3 are typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.

Q. How does the 1,8-naphthyridine scaffold contribute to biological activity?

- Answer : The planar aromatic system enables DNA intercalation, disrupting replication and transcription. For example, derivatives with 4-tolyl or 4-bromophenyl groups at position 3 exhibit IC50 values of 1.47–1.68 μM against MCF7 cancer cells due to enhanced DNA binding . Trifluoromethyl groups improve metabolic stability and lipophilicity, aiding cellular uptake .

Advanced Research Questions

Q. What experimental strategies optimize antitumor activity in 1,8-naphthyridine derivatives?

- Answer :

- Substituent Design : Aryl groups at positions 2 and 3 (e.g., 4-tolyl, 4-bromophenyl) increase DNA intercalation efficiency. For instance, compound 10c (3-tolylpyrazoline substituent) shows 3-fold higher cytotoxicity than unsubstituted analogs .

- Dosage Optimization : Use dose-response assays (e.g., MTT tests) across multiple cell lines (e.g., HepG2, MCF7) to identify structure-activity relationships (SAR).

- Table 1 : Antitumor Activity of Selected Derivatives

| Compound | Substituent (Position 3) | IC50 (μM, MCF7) | Reference |

|---|---|---|---|

| 10c | 4-Tolylcyanopyridine | 1.47 | |

| 8d | 4-Bromophenyl | 1.62 | |

| 4d | 3-Tolylpyrazoline | 1.68 |

Q. How can researchers resolve contradictions in reported biological activities of similar derivatives?

- Answer :

- Mechanistic Profiling : Compare DNA-binding modes (e.g., intercalation vs. groove binding) using UV-Vis titration or circular dichroism .

- Cell-Specific Factors : Test compounds in diverse cell lines; e.g., derivatives effective against MCF7 may fail in HepG2 due to differences in membrane transporters .

- Computational Modeling : Perform QSAR studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity. A study on 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines identified electron-withdrawing groups as critical for antitumor efficacy .

Q. What advanced techniques characterize the coordination chemistry of 1,8-naphthyridine ligands?

- Answer :

- X-ray Crystallography : Resolve metal-ligand coordination modes (e.g., μ-1κN1:2κN8 binding in dinuclear gold complexes) .

- Fluorescence Spectroscopy : Track ligand behavior in copper chain complexes, where naphthyridine ligands act as fluorophores .

- Table 2 : Metal Complexes of 1,8-Naphthyridine Derivatives

| Ligand | Metal | Coordination Mode | Application | Reference |

|---|---|---|---|---|

| 2,7-Bis(diphenylphosphino) | Au | μ-P bridging | Alkali ion encapsulation | |

| Guanidino-functionalized | Cu | N,N-chelation | Fluorescent sensors |

Methodological Guidance

Q. How to design a SAR study for 1,8-naphthyridine-based insecticides?

- Answer :

- Library Synthesis : Introduce diverse substituents (e.g., trifluoromethyl, pyridyl) at positions 2 and 7, which are critical for insecticidal activity .

- Bioassays : Evaluate larvicidal activity against Aedes aegypti at concentrations of 10–100 ppm. Derivatives with electron-deficient groups show enhanced activity due to target-site specificity .

Q. What computational tools predict the DNA-binding affinity of 1,8-naphthyridine derivatives?

- Answer :

- Molecular Docking : Use AutoDock Vina to simulate intercalation into ds-DNA (PDB ID: 1BNA). Focus on π-π stacking and hydrogen-bonding interactions with base pairs .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Derivatives with planar substituents exhibit longer residence times in DNA grooves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.